

An In-depth Technical Guide to the Synthesis and Chemical Properties of Sovesudil

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Compound of Interest

Compound Name: Sovesudil

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Abstract

Sovesudil, also known as PHP-201, is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. It is under investigation as a therapeutic agent for glaucoma due to its ability to lower intraocular pressure. This technical guide provides a comprehensive overview of the synthesis pathway of **Sovesudil**, its key chemical properties, and its mechanism of action involving the modulation of cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel ophthalmic therapies.

Chemical Properties of Sovesudil

Sovesudil is a small molecule with the chemical name propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate. Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of Sovesudil

Property	Value	Source
IUPAC Name	propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate	[1]
Synonyms	PHP-201, AMA-0076	[1]
Molecular Formula	C23H22FN3O3	[2]
Molecular Weight	407.44 g/mol	[2]
CAS Number	1333400-14-8	[2]
Appearance	Off-white to light yellow solid	[2]

Table 2: Physicochemical Properties of Sovesudil

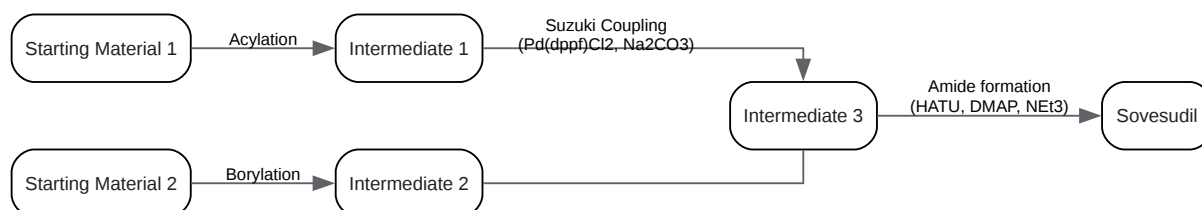
Property	Value	Source
Solubility	DMSO: 100 mg/mL (245.43 mM) (requires sonication)	[2]
Water: Soluble (hydrophilic nature)	[3]	
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[2]

Table 3: Chemical Properties of Sovesudil Hydrochloride

Property	Value	Source
Molecular Formula	C23H23ClFN3O3	N/A
Molecular Weight	443.9 g/mol	N/A
CAS Number	2984963-50-8	[4]

Synthesis Pathway of Sovesudil

The synthesis of **Sovesudil** has been reported in the scientific literature, outlining a multi-step process.[5] While a detailed, step-by-step experimental protocol is not publicly available, the general synthetic scheme is presented below. The synthesis involves key transformations including amide bond formation and Suzuki coupling.



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Figure 1: General synthetic scheme for **Sovesudil**.^[5]

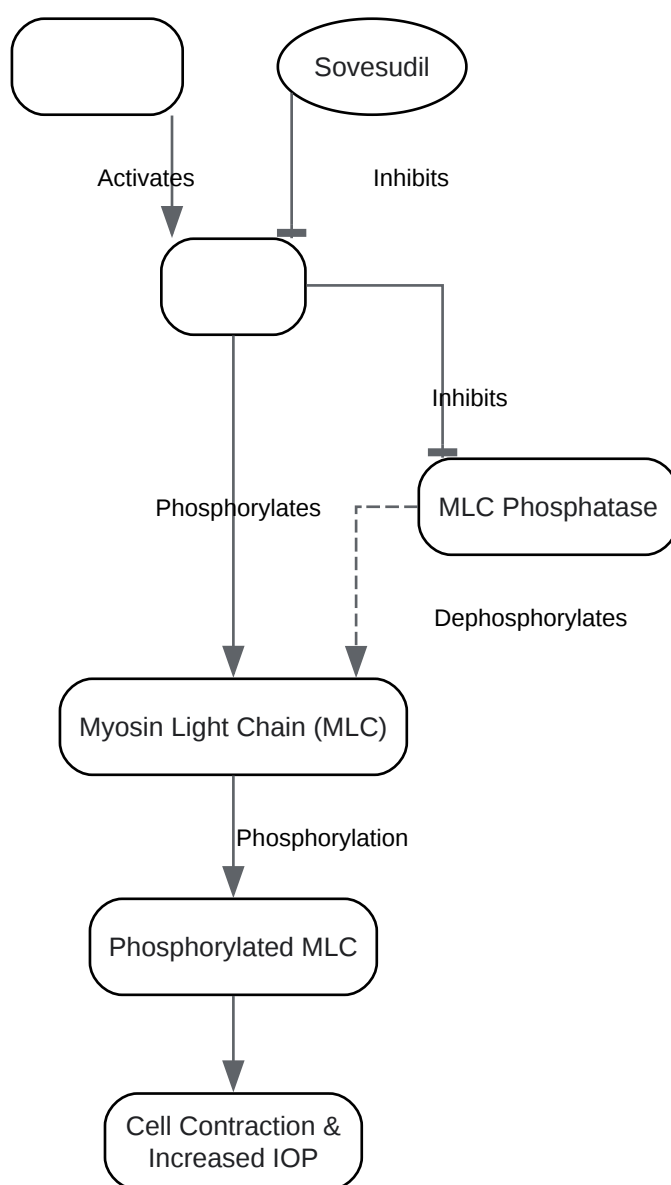
Note: The specific starting materials and intermediates are proprietary and not fully disclosed in the public domain. The provided diagram illustrates the key chemical transformations involved in the synthesis.

Mechanism of Action and Signaling Pathways

Sovesudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).^[4] The ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and motility. By inhibiting ROCK, **Sovesudil** influences downstream signaling cascades, including the Hippo and ERK1/2 pathways, which are involved in cell proliferation, apoptosis, and mechanotransduction.^[3]

ROCK Inhibition

The primary mechanism of action of **Sovesudil** is the inhibition of ROCK1 and ROCK2 isoforms. This inhibition leads to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow, resulting in a reduction of intraocular pressure.

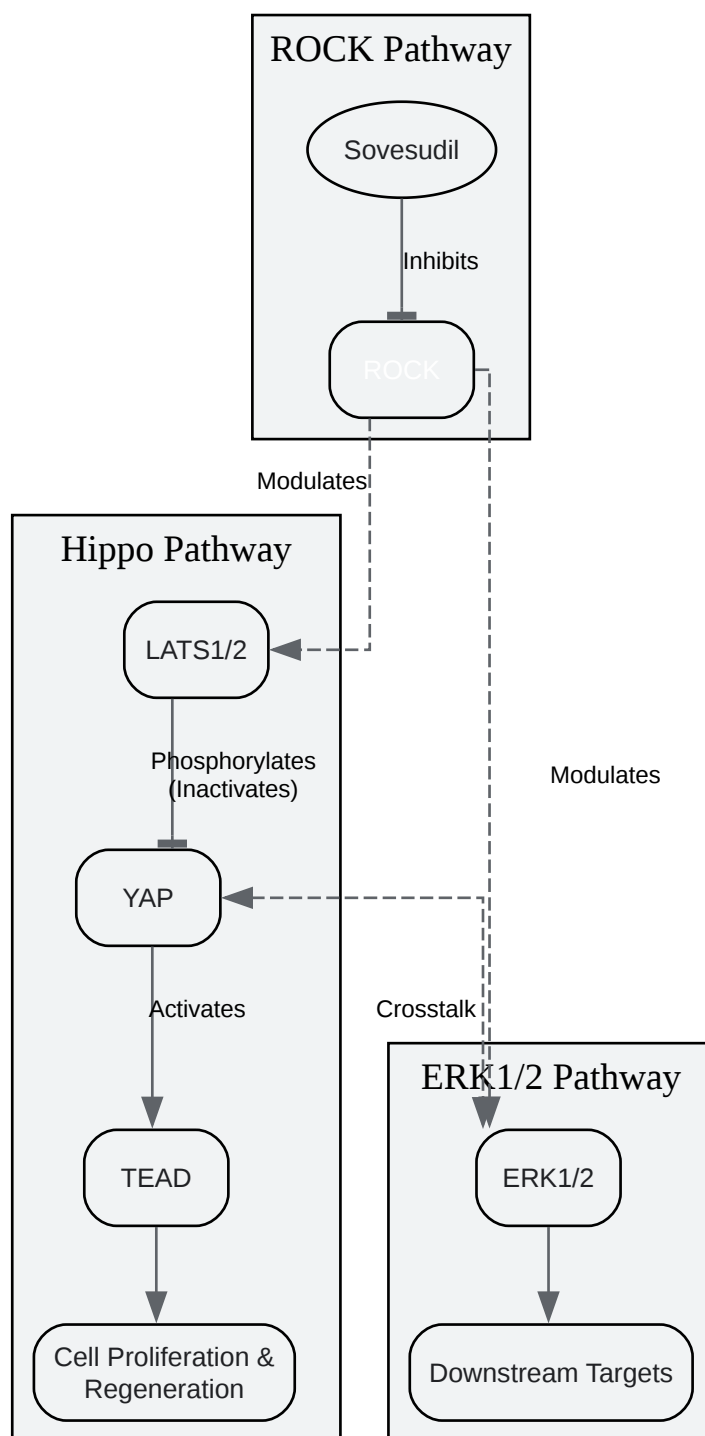


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Figure 2: **Sovesudil**'s inhibition of the ROCK signaling pathway.

Crosstalk with Hippo and ERK1/2 Pathways

Inhibition of ROCK by **Sovesudil** has been shown to modulate the Hippo and ERK1/2 signaling pathways.[3] The Hippo pathway is a key regulator of organ size and cell proliferation, while the ERK1/2 pathway is involved in cell growth and differentiation. The interplay between these pathways is complex and context-dependent. **Sovesudil**-mediated ROCK inhibition leads to the activation of the Hippo pathway effector YAP, promoting cell proliferation and regeneration, and also influences ERK1/2 signaling.[3][6]



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Figure 3: Crosstalk between ROCK, Hippo, and ERK1/2 signaling pathways modulated by **Sovesudil**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of **Sovesudil** are not extensively detailed in publicly available literature. Commercial suppliers provide basic handling and solubility instructions.

General Protocol for In Vitro Studies:

For in vitro experiments, **Sovesudil** is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] This stock solution can then be further diluted in an appropriate cell culture medium to the desired final concentration. It is recommended to perform a solvent control in all experiments.

Note: Due to the lack of a publicly available, detailed synthesis protocol, researchers should refer to the general scheme and reaction conditions reported in the cited literature[5] as a starting point for any synthetic efforts.

Conclusion

Sovesudil is a promising ROCK inhibitor with a clear mechanism of action for reducing intraocular pressure. Its synthesis involves a multi-step process with key chemical transformations. The understanding of its chemical properties and its effects on cellular signaling pathways provides a solid foundation for its further development as a therapeutic agent for glaucoma and potentially other conditions where ROCK inhibition is beneficial. This guide summarizes the current publicly available technical information on **Sovesudil** to aid researchers in their ongoing and future studies.

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